molecular formula C10H10Cl2O2S B13632838 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13632838
M. Wt: 265.16 g/mol
InChI Key: UOVATDXCSZJQOC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is a synthetic organic compound characterized by a 2,4-dichlorophenyl group attached to a ketone moiety and a thioether linkage with a 2-hydroxyethyl substituent.

Properties

Molecular Formula

C10H10Cl2O2S

Molecular Weight

265.16 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C10H10Cl2O2S/c11-7-1-2-8(9(12)5-7)10(14)6-15-4-3-13/h1-2,5,13H,3-4,6H2

InChI Key

UOVATDXCSZJQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-mercaptoethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated to facilitate the reaction.

    Product Isolation: The product is then isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitution

  • 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one (CAS 201034-30-2): This analogue replaces chlorine with fluorine at the 2- and 4-positions of the phenyl ring. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to chlorine. Such substitutions can enhance metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets. No direct activity comparisons are available, but fluorinated analogues generally exhibit improved pharmacokinetic profiles .
  • 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5j): This compound features a single chlorine substituent on the phenyl ring and a triazolylthio group linked to a quinazolinyl-piperidine moiety. The monochloro substitution reduces steric and electronic effects compared to the dichloro derivative, while the extended heterocyclic system enhances target specificity, as evidenced by its antifungal activity (73% yield, melting point 152–153°C) .

Analogues with Heterocyclic Substituents

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 46503-52-0): Replacing the hydroxyethylthio group with an imidazole ring results in a compound with demonstrated antifungal activity. The imidazole moiety is a known pharmacophore in azole antifungals (e.g., sertaconazole), inhibiting cytochrome P450 enzymes like CYP51. The absence of the thioether and hydroxyethyl groups in this analogue likely impacts solubility and metabolic pathways .
  • 2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethan-1-one (5x): This hybrid compound combines a benzimidazole-triazole core with a dichlorophenyl-thioether group. Its anticandidal activity highlights the synergistic effects of multiple heterocycles, though the methyl group on the triazole may reduce hydrophilicity compared to the hydroxyethyl substituent .

Analogues with Alternative Linking Groups

  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one :
    This compound substitutes the dichlorophenyl group with a cyclohexyl moiety and uses a phenylthio linker. The cyclohexyl group increases steric bulk, reducing membrane permeability, while the phenylthio group lacks hydrogen-bonding capability. This structural variation results in lower antifungal potency compared to hydroxyethylthio-containing derivatives .

  • Sertaconazole (FI-7045, CAS 99592-32-2) : A clinically used antifungal agent, sertaconazole features an imidazole ring and a benzo[b]thienylmethyl ether group. Compared to the target compound, sertaconazole’s ether linkage and extended aromatic system enhance stability and target binding, though its lack of a thioether may limit redox-mediated interactions .

Biological Activity

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, also known as 2,4-dichloroacetophenone, is an organic compound with the molecular formula C10H10Cl2O2SC_{10}H_{10}Cl_2O_2S and a molecular weight of approximately 265.16 g/mol. This compound features a dichlorophenyl group and a thioether functional group, which contribute to its diverse biological activities. Research has indicated its potential as an antimicrobial agent, as well as its involvement in anti-inflammatory and analgesic mechanisms.

  • Molecular Formula: C10H10Cl2O2SC_{10}H_{10}Cl_2O_2S
  • Molecular Weight: 265.16 g/mol
  • CAS Number: 1157217-44-1

Antimicrobial Properties

1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has been shown to exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with cellular signaling pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory and Analgesic Effects

Research on structurally similar compounds indicates that they may possess anti-inflammatory properties. The thioether group in this compound could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation and pain relief.

Case Study: Analgesic Activity
A study investigated the analgesic effects of compounds similar to 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one in a rodent model. The results indicated that administration of the compound resulted in a significant reduction in pain response compared to control groups.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in metabolic pathways. For instance, it may inhibit specific enzymes that play crucial roles in inflammatory processes or microbial growth.

Comparative Analysis

To better understand the unique properties of 1-(2,4-Dichlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, a comparison with structurally related compounds is useful.

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeKey Features
2-ChloroacetophenoneKetoneLess chlorination; lower antimicrobial activity
4-ChloroacetophenoneKetoneSimilar structure; different halogen placement
2-HydroxyethylthioacetophenoneThioether/KetoneContains hydroxyethyl group; different reactivity
2,4-DichlorobenzaldehydeAldehydeSimilar dichlorobenzene structure; different functional group

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